1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
Description
1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of chloro and fluoro substituents on the phenyl ring, along with a chloromethyl group, makes this compound particularly interesting for various chemical applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-1-2-10(15)9(14)3-8/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJHCLYFLOMOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [2+2] cycloaddition reactions or other ring-closing methods.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via Friedel-Crafts alkylation or other aromatic substitution reactions.
Addition of the chloromethyl group: This step often involves chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The chloromethyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The unique structure of the bicyclo[1.1.1]pentane core could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-methylbicyclo[1.1.1]pentane
- 1-(3-Chloro-4-fluorophenyl)-3-(bromomethyl)bicyclo[1.1.1]pentane
- 1-(3-Chloro-4-fluorophenyl)-3-(hydroxymethyl)bicyclo[1.1.1]pentane
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is unique due to the specific combination of substituents on the phenyl ring and the presence of the chloromethyl group. This combination can impart distinct reactivity and properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
